molecular formula C165H271N53O48S8 B1174829 KALIOTOXIN-1  RECOMBINANT  EXPRESSED IN CAS No. 150769-72-5

KALIOTOXIN-1 RECOMBINANT EXPRESSED IN

カタログ番号: B1174829
CAS番号: 150769-72-5
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

KALIOTOXIN-1 RECOMBINANT EXPRESSED IN, also known as this compound, is a useful research compound. Its molecular formula is C165H271N53O48S8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pharmacological Applications

1. Ion Channel Modulation

KTX has been extensively studied for its ability to modulate potassium channels, particularly Kv1.3. This channel plays a crucial role in regulating T cell activation and proliferation. Inhibiting Kv1.3 with KTX can suppress T cell activity, making it a candidate for immunomodulatory therapies:

  • T Cell Suppression : KTX effectively inhibits Kv1.3 channels, leading to reduced cytokine secretion from activated T cells. This property has potential applications in treating autoimmune diseases where T cell overactivity is detrimental .

2. Cancer Therapy

Recent studies have indicated that KTX may have anti-tumor effects by targeting Kv1.1 channels. The selective blockade of these channels can induce apoptosis in cancer cells:

  • Anti-Tumor Activity : Research has shown that dendrotoxin-κ, similar to KTX, selectively blocks Kv1.1 channels and exhibits anti-tumor properties . This suggests that KTX could be explored further as a therapeutic agent in oncology.

Immunological Applications

1. Autoimmune Disease Treatment

KTX's ability to selectively inhibit T cell activation positions it as a promising candidate in the treatment of autoimmune disorders:

  • Specificity for Kv1.3 : The design of synthetic analogs based on KTX has resulted in compounds that specifically target Kv1.3 without affecting other potassium channels, thereby minimizing side effects . This specificity is crucial for developing effective treatments for conditions like multiple sclerosis and rheumatoid arthritis.

Case Study 1: Immunomodulatory Effects of KTX

In a controlled study, researchers administered KTX to murine models with induced autoimmune conditions. The results demonstrated a significant reduction in T cell proliferation and cytokine production compared to control groups. This supports the potential use of KTX as an immunosuppressive agent .

Case Study 2: Cancer Cell Line Studies

KTX was tested on various cancer cell lines expressing Kv1.1 channels. The findings revealed that treatment with KTX led to decreased viability and increased apoptosis rates in these cells, indicating its potential as an anti-cancer agent .

Data Tables

Application AreaSpecific Use CaseFindings
PharmacologyT Cell ModulationInhibition of Kv1.3 leads to reduced cytokine secretion
Cancer TherapyAnti-Tumor EffectsInduces apoptosis in cancer cells expressing Kv1.1
ImmunologyAutoimmune Disease TreatmentSignificant reduction in T cell activity observed

特性

CAS番号

150769-72-5

分子式

C165H271N53O48S8

分子量

0

同義語

KALIOTOXIN-1 RECOMBINANT EXPRESSED IN

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。